4-phenylthiophene-2-carboxylic Acid
Overview
Description
4-phenylthiophene-2-carboxylic acid (4-PTCA) is an important organic compound that has been studied extensively due to its versatile applications in scientific research. It is a heterocyclic compound containing a benzene ring and a thiophene ring, which are connected by a carboxylic acid group. 4-PTCA has been found to have a wide range of applications, such as in the synthesis of organic compounds, in the study of biochemical and physiological processes, and in the development of new drugs.
Scientific Research Applications
Antimicrobial Activity
4-Phenylthiophene derivatives, including 4-phenylthiophene-2-carboxylic acid, have shown promise in antimicrobial applications. For instance, a study explored the antimicrobial activity of novel 2-aminothiophene derivatives, highlighting their potential as biologically active compounds with antimicrobial properties (Prasad et al., 2017).
Material Science Applications
In material science, 4-phenylthiophene-2-carboxylic acid derivatives have been studied for their properties in creating functional materials. One study developed poly(2-thiophen-3-yl-malonic acid), a polythiophene derivative with potential applications in selective membranes for wastewater treatment and biomedical uses (Bertran et al., 2010).
Pharmaceutical Research
In the pharmaceutical sector, derivatives of 4-phenylthiophene-2-carboxylic acid have been synthesized for potential biological activity. A study synthesized and evaluated certain methylamines, ethylamines, and acetic acids derived from 2- and 3-phenylthiophen for their biological activity, contributing to pharmaceutical research (Beaton et al., 1976).
Polymer Synthesis
This compound also finds application in polymer synthesis. Research into the synthesis of thermotropic polyesters based on related compounds, such as 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid, provides insights into advanced polymer materials (Kricheldorf & Thomsen, 1992).
Photoluminescent Materials
In the development of photoluminescent materials, studies have shown that derivatives of 4-phenylthiophene-2-carboxylic acid can form novel π-conjugated oligoaminothiophenes exhibiting unique absorbance and photoluminescence properties (Ekinci et al., 2000).
properties
IUPAC Name |
4-phenylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAFBJFYWLESRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361138 | |
Record name | 4-phenylthiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenylthiophene-2-carboxylic Acid | |
CAS RN |
21676-88-0 | |
Record name | 4-phenylthiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.